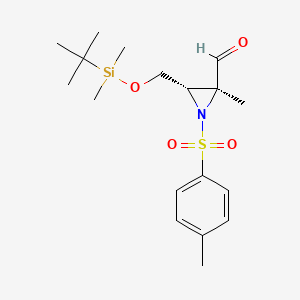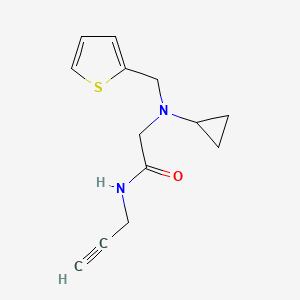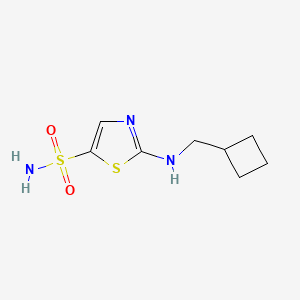![molecular formula C13H14N4O2 B14910118 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the hydroxy and methyl groups on the benzylidene moiety further enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 1-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding aldehydes or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
N’-(2-hydroxy-5-methylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide
- N’-(2-hydroxy-5-methylbenzylidene)-4-hydroxybenzohydrazide
- N’-(2-hydroxy-5-methylbenzylidene)-4-dimethylaminobenzohydrazide
These compounds share similar structural features but differ in the substituents on the benzylidene moiety.
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-4-12(18)10(7-9)8-14-16-13(19)11-5-6-15-17(11)2/h3-8,18H,1-2H3,(H,16,19)/b14-8+ |
Clé InChI |
JJRIMVDHCUOERN-RIYZIHGNSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NN2C |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



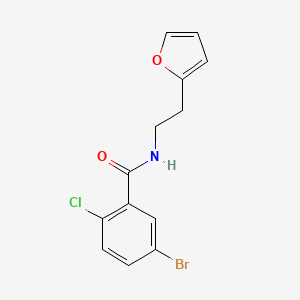

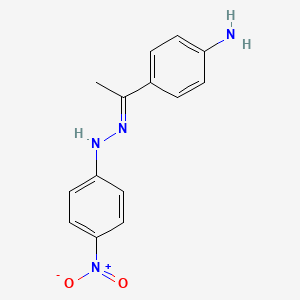
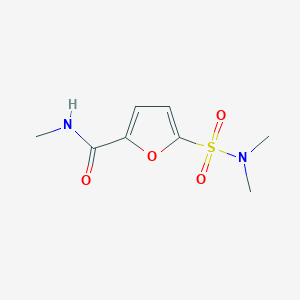
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)

![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)

